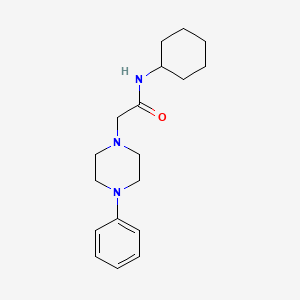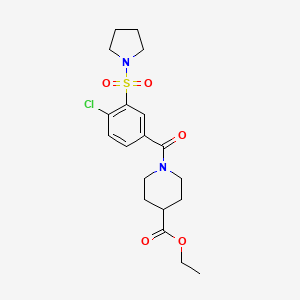![molecular formula C18H21NO3 B5341476 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5341476.png)
2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material sciences
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide typically involves the condensation of 2-ethoxybenzoic acid with 1-(4-methoxyphenyl)ethylamine. This reaction is often facilitated by the use of coupling agents such as carbodiimides or through direct condensation under acidic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to enhance the efficiency and eco-friendliness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-ethoxybenzoic acid and 4-methoxybenzaldehyde.
Reduction: Formation of 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides: Exhibits anti-inflammatory properties.
Diphenyl-N-heteroaromatic compounds: Demonstrates potent anticancer activities.
Uniqueness
2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide stands out due to its unique combination of ethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-22-17-8-6-5-7-16(17)18(20)19-13(2)14-9-11-15(21-3)12-10-14/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOFRWLOXGDPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-benzodioxol-5-yl[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5341395.png)
![1-[3-(2-isopropyl-1H-imidazol-1-yl)-3-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B5341404.png)
![4-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5341415.png)


![N-(4-chloro-2-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5341423.png)

![(4-chloro-1H-pyrazol-5-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B5341432.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5341438.png)
![4-[(benzylsulfonyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5341445.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341446.png)
![N-(tert-butyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5341452.png)


